2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
CAS No.: 697230-39-0
Cat. No.: VC11152744
Molecular Formula: C18H26N2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 697230-39-0 |
|---|---|
| Molecular Formula | C18H26N2 |
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
| Standard InChI | InChI=1S/C18H26N2/c1-4-14-5-7-15(8-6-14)16-19-10-17(2)9-18(3,12-19)13-20(16)11-17/h5-8,16H,4,9-13H2,1-3H3 |
| Standard InChI Key | LETPVSSISSFRMH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2N3CC4(CC(C3)(CN2C4)C)C |
| Canonical SMILES | CCC1=CC=C(C=C1)C2N3CC4(CC(C3)(CN2C4)C)C |
Introduction
2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound belonging to the class of tricyclic compounds. It features a unique structure with a diazatricyclodecane core, which includes two nitrogen atoms within its tricyclic framework. The compound also contains a 4-ethylphenyl substituent and two methyl groups attached to the tricyclic structure.
Synthesis and Preparation
The synthesis of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multi-step reactions. These may include condensation reactions, cyclization steps, and the incorporation of the 4-ethylphenyl and methyl groups. The specific synthesis route can vary depending on the starting materials and the desired yield.
Synthesis Steps
-
Starting Materials: The synthesis often begins with simple organic compounds such as amines, aldehydes, and ketones.
-
Condensation and Cyclization: These steps involve forming the tricyclic core through reactions like Mannich reactions or similar condensation processes.
-
Functional Group Introduction: The introduction of the 4-ethylphenyl group and methyl groups is typically achieved through further reactions such as alkylation or arylation.
Potential Applications
-
Neuroactive Compounds: Some tricyclic compounds have been explored for their neuroactive properties, including potential antidepressant or antipsychotic effects.
-
Anticancer Agents: The presence of aromatic rings and nitrogen atoms can confer properties useful in cancer therapy, such as DNA binding or enzyme inhibition.
Environmental Considerations
-
Toxicity: Potential toxicity to aquatic organisms.
-
Persistence: May persist in the environment due to its complex structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume